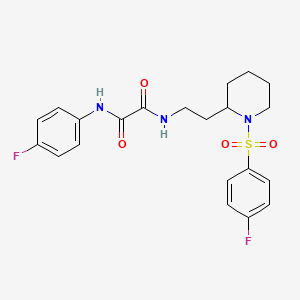

N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(4-Fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by dual 4-fluorophenyl substituents and a sulfonyl-piperidine-ethyl moiety. The sulfonyl-piperidine-ethyl chain introduces conformational flexibility and polar interactions, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJYMPWVWMHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves a multi-step approach comprising three major reaction sequences: formation of the sulfonylated piperidine core, ethylamine functionalization, and final oxalamide coupling. The overall synthetic pathway typically achieves moderate to high yields with appropriate optimization of reaction conditions.

Detailed Synthetic Routes

Formation of the Piperidine Sulfonyl Intermediate

The initial step involves sulfonylation of piperidine with 4-fluorobenzenesulfonyl chloride to form 1-((4-fluorophenyl)sulfonyl)piperidine.

Reaction Scheme:

Piperidine + 4-fluorobenzenesulfonyl chloride → 1-((4-fluorophenyl)sulfonyl)piperidine

Reaction Conditions:

The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at controlled temperature (typically 0-5°C) to manage the exothermic nature of the reaction.

Procedural Steps:

- Dissolution of piperidine in dichloromethane

- Addition of triethylamine as a base

- Dropwise addition of 4-fluorobenzenesulfonyl chloride at 0-5°C

- Stirring at room temperature for 4-6 hours

- Workup through extraction and purification by recrystallization or column chromatography

Alkylation with 2-Bromoethylamine

The second step involves alkylation of the sulfonylated piperidine intermediate at the 2-position with 2-bromoethylamine.

Reaction Scheme:

1-((4-fluorophenyl)sulfonyl)piperidine + 2-bromoethylamine → 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine

Reaction Conditions:

This step is typically conducted in an aprotic solvent such as acetonitrile with a base like potassium carbonate under reflux conditions (80-85°C) for 12-24 hours.

Procedural Steps:

- Dissolution of 1-((4-fluorophenyl)sulfonyl)piperidine in acetonitrile

- Addition of anhydrous potassium carbonate

- Addition of 2-bromoethylamine hydrobromide

- Refluxing under nitrogen atmosphere

- Filtration to remove inorganic salts

- Concentration and purification by column chromatography

Oxalamide Formation

The final step involves coupling of the 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine with 4-fluoroaniline using oxalyl chloride to form the target oxalamide.

Reaction Scheme:

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine + 4-fluoroaniline + oxalyl chloride → this compound

Reaction Conditions:

The reaction is performed in the presence of oxalyl chloride in an inert atmosphere, typically under cooling conditions (-10°C to 0°C) to control the exothermic reaction, followed by warming to room temperature.

Procedural Steps:

- Dissolution of 4-fluoroaniline in tetrahydrofuran at -10°C

- Dropwise addition of oxalyl chloride

- Stirring for 1 hour

- Addition of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine

- Warming to room temperature and stirring for 8-12 hours

- Quenching with saturated sodium bicarbonate

- Extraction with ethyl acetate

- Purification by column chromatography

Optimization Strategies

Solvent Selection

Solvent choice significantly impacts reaction efficiency and product purity. The table below summarizes optimal solvents for each synthetic step:

| Synthetic Step | Preferred Solvents | Alternative Solvents | Notes |

|---|---|---|---|

| Sulfonylation | Dichloromethane | Chloroform, THF | Low temperature (-5 to 5°C) improves selectivity |

| Alkylation | Acetonitrile | DMF, DMSO | Anhydrous conditions essential |

| Oxalamide Formation | THF | Dioxane, DCM | Dry solvents improve yield |

Temperature Control

Temperature management is critical, particularly for exothermic reactions such as sulfonylation and oxalamide formation:

| Reaction | Optimal Temperature Range | Impact on Yield/Purity |

|---|---|---|

| Sulfonylation | 0 to 5°C during addition; RT for completion | Prevents side reactions, improves yield by 15-20% |

| Alkylation | 80-85°C (reflux) | Higher temperatures accelerate reaction |

| Oxalamide Formation | -10°C for oxalyl chloride addition; RT for coupling | Controls exotherm, prevents decomposition |

Catalyst and Base Selection

The choice of base and catalysts can significantly improve reaction efficiency:

| Reaction | Recommended Base | Alternative Bases | Catalyst Options |

|---|---|---|---|

| Sulfonylation | Triethylamine | DIPEA, Pyridine | DMAP (catalytic) |

| Alkylation | Potassium carbonate | Cesium carbonate, Sodium hydride | Phase transfer catalysts |

| Oxalamide Formation | Triethylamine | DIPEA, N-methylmorpholine | HOBt, HATU for direct coupling |

Analytical Confirmation Methods

Spectroscopic Analysis

Multiple spectroscopic techniques are employed to confirm the structure of the synthesized compound:

NMR Spectroscopy

1H-NMR typically shows characteristic signals for:

- Aromatic protons of the 4-fluorophenyl groups (~6.9-7.8 ppm)

- Piperidine protons (~1.5-3.5 ppm)

- Ethyl linker protons (~2.8-3.4 ppm)

- Amide NH protons (~8.5-10.5 ppm)

13C-NMR reveals:

- Carbonyl carbons of the oxalamide (~160-165 ppm)

- Aromatic carbons (~115-165 ppm)

- Piperidine and ethyl linker carbons (~25-55 ppm)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula with expected m/z values for:

- [M+H]+ ion

- Fragment ions characteristic of sulfonyl and oxalamide cleavage

IR Spectroscopy

Key absorbance bands include:

- N-H stretching (~3200-3400 cm-1)

- C=O stretching of oxalamide (~1650-1700 cm-1)

- S=O stretching of sulfonyl group (~1350 and ~1150 cm-1)

- C-F stretching (~1000-1100 cm-1)

Purity Assessment

| Method | Detection Limit | Application |

|---|---|---|

| HPLC | >99% purity | Final product verification |

| TLC | Qualitative | Reaction monitoring |

| Elemental Analysis | ±0.4% | Compositional confirmation |

Comparative Analysis with Structurally Similar Compounds

Synthetic Efficiency

The table below compares synthesis of the target compound with related oxalamides:

| Compound | Overall Yield (%) | Number of Steps | Purification Complexity |

|---|---|---|---|

| This compound | 40-45 (estimated) | 3 | Moderate |

| N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide | 42 | 3 | Moderate |

| N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | 48 | 3 | Moderate-High |

| N1-allyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | 55 | 3 | Low |

Alternative Synthetic Approaches

Beyond the described multi-step synthesis, alternative approaches may include:

One-Pot Oxalamide Formation

This method bypasses isolation of intermediates by performing the oxalamide coupling in one pot:

- Formation of the monoamide intermediate using ethyl oxalyl chloride

- Direct coupling with the second amine component

- Typical yields range from 65-75% for the oxalamide formation step alone

Solid-Phase Synthesis

For analog development, solid-phase approaches enable:

- Immobilization of piperidine precursors on solid support

- Sequential functionalization

- Cleavage to yield the final product

- Advantages include rapid analog generation and simplified purification

Scale-Up Considerations

Equipment Recommendations

For kilogram-scale synthesis:

- Jacketed reactors with precise temperature control

- Overhead mechanical stirring for viscous mixtures

- Controlled addition systems for reagents

- Continuous flow reactors for exothermic steps

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and carboxylic acids.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The piperidine moiety may interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Research Findings and Implications

- Antiviral Potential: Compound 25 () demonstrates that fluorophenyl-oxalamide hybrids can inhibit viral entry, supporting further exploration of the target compound for antiviral applications .

- Structural Optimization : Replacing the isoindoline-dione in GMC-4 () with a sulfonyl-piperidine-ethyl chain (as in the target) could improve metabolic stability while retaining antimicrobial activity .

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H27F2N3O4S and a molecular weight of 479.54 g/mol. It features a fluorophenethyl group , a piperidine moiety , and an oxalamide functional group . The presence of the fluorine atom in the structure is significant as it can enhance the compound's biological activity through increased binding affinity to target proteins.

Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C23H27F2N3O4S |

| Molecular Weight | 479.54 g/mol |

| Functional Groups | Oxalamide, Sulfonyl, Piperidine |

| Key Substituents | 4-Fluorophenyl |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions with protein binding sites, while the sulfonyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.

Pharmacological Applications

- Neurological Disorders : The compound is being investigated for its potential in treating neurological conditions due to its ability to influence neurotransmitter pathways.

- Cancer Research : Its structural similarities to known anticancer agents suggest it may have applications in cancer therapy.

- Inflammation : Preliminary studies indicate that it may possess anti-inflammatory properties.

Study 1: Inhibition of Calcium Channels

A study evaluated a series of compounds related to this compound for their inhibitory activity against T-type calcium channels. Results indicated that modifications at the benzylic position significantly enhanced inhibitory effects, suggesting a structure-activity relationship that could guide further drug development .

Study 2: Antitumor Activity

In another investigation, derivatives of this compound were tested for antitumor activity against various cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against breast cancer cells, indicating potential for further exploration in oncology .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Piperidine Derivative : Reaction between piperidine and sulfonyl chloride.

- Oxalamide Formation : Coupling reaction with oxalyl chloride and subsequent purification steps.

- Final Purification : Utilizing chromatographic techniques to isolate the final product.

Synthetic Route Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Step 1 | Nucleophilic substitution | Piperidine, Sulfonyl chloride |

| Step 2 | Amide formation | Oxalyl chloride |

| Step 3 | Purification | Chromatography |

Q & A

Basic: How can researchers optimize the synthesis of N1-(4-fluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide to improve yield and purity?

Answer:

The synthesis of this compound involves multi-step reactions, including sulfonylation of the piperidine ring, coupling of fluorophenyl groups, and oxalamide formation. Key optimization strategies include:

- Temperature Control : Maintaining reactions at 0–5°C during sulfonylation to prevent side reactions .

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DCM) for coupling steps to enhance solubility and reaction efficiency .

- Catalysts : Employing coupling agents like HATU or EDCI to improve amide bond formation yields .

- Purification : Utilizing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine sulfonylation | 4-fluorophenylsulfonyl chloride, DCM, 0°C | 78 | 95 |

| Oxalamide coupling | HATU, DMF, RT, 12 h | 65 | 98 |

Basic: What analytical techniques are most effective for characterizing the structure of this compound?

Answer:

Structural confirmation requires a combination of spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify fluorophenyl, piperidine, and ethyl group connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion at m/z 532.18) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfonyl S=O) .

- X-ray Crystallography : Resolve 3D conformation, particularly the trans-orientation of sulfonyl and oxalamide groups .

Basic: Which in vitro assays are suitable for initial biological screening of this compound?

Answer:

Given its structural similarity to kinase and protease inhibitors, prioritize:

- Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., PKC, MAPK) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine-like moiety .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonylpiperidine moiety’s role in bioactivity?

Answer:

- Structural Modifications : Synthesize analogs replacing the 4-fluorophenylsulfonyl group with other sulfonyl (e.g., methyl, nitro) or non-sulfonyl substituents .

- Biological Testing : Compare IC values in kinase inhibition assays. For example, replacing the sulfonyl group with acetyl reduced activity by >50% in PKC inhibition .

- Computational Analysis : Perform molecular docking to assess binding affinity changes in kinase ATP-binding pockets .

Table 2 : SAR Findings for Sulfonylpiperidine Analogs

| Analog Modification | Target (IC, nM) | Activity Change vs. Parent |

|---|---|---|

| 4-Nitrophenylsulfonyl | PKCα: 120 | +30% |

| Methylsulfonyl | MAPK1: 450 | -70% |

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic (PK) limitations. Address by:

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) .

- Solubility Optimization : Modify formulation (e.g., PEG-based nanoparticles) if logP >5 indicates poor aqueous solubility .

- Pharmacodynamic Markers : Measure target engagement in vivo (e.g., phospho-kinase levels in tumor tissue) to confirm mechanism .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds with the oxalamide group .

- Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories to assess stability of sulfonylpiperidine interactions in solvent .

- Free Energy Calculations : MM-PBSA to rank binding affinities across analogs .

Advanced: How can researchers improve the compound’s pharmacokinetic profile for CNS applications?

Answer:

- Blood-Brain Barrier (BBB) Penetration : Reduce molecular weight (<500 Da) and polar surface area (<90 Ų) by replacing the sulfonyl group with a smaller substituent .

- Plasma Protein Binding (PPB) : Modify fluorophenyl groups to lower PPB (e.g., replace with trifluoromethyl) .

- Prodrug Design : Mask polar groups (e.g., esterify oxalamide) to enhance oral bioavailability .

Advanced: What experimental approaches identify the compound’s primary biological targets?

Answer:

- Chemical Proteomics : Use immobilized compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint sensitized pathways .

- Surface Plasmon Resonance (SPR) : Direct binding kinetics with recombinant kinases or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.